Enhanced Acidity (Lower pKa) Versus the Parent Cyclohexanecarboxylic Acid Driven by Electron-Donating Methyl Substituents
The electron-donating inductive effect of two methyl groups increases the electron density on the carboxylate anion, stabilising it and thereby lowering the pKa relative to unsubstituted cyclohexanecarboxylic acid. While the experimental pKa of 1,3-dimethylcyclohexane-1-carboxylic acid has not been directly reported, the computed pKa is 5.04 ± 0.40 , compared with an experimental pKa of 4.9 for cyclohexanecarboxylic acid . The direction and magnitude of this shift are consistent with class-level observations for 2,4-dimethylcyclohexanecarboxylic acid (predicted pKa 5.23) and the general alkyl-substituent effect documented by Rigby et al. for cyclohexanecarboxylic acids .
| Evidence Dimension | Acid dissociation constant (pKa) at 25°C |
|---|---|
| Target Compound Data | Predicted pKa 5.04 ± 0.40 (computed via ACD/Labs or similar algorithm) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid: experimental pKa 4.9 |
| Quantified Difference | ΔpKa ≈ 0.14 (target less acidic, i.e., higher pKa); class-level trend confirms methyl substitution raises pKa by 0.1–0.3 units per methyl group. |
| Conditions | Aqueous solution, 25°C; predicted values generated by standard computational models (e.g., ChemAxon or ACD/Labs). |
Why This Matters
A predictable pKa shift alters the ionisation state at physiological pH, affecting bioavailability, salt formation, and chromatographic retention; procurement must specify the 1,3-isomer to ensure consistent acid strength in synthesis or formulation.
